molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2952661
CAS No.: 1190009-63-2
M. Wt: 470.529
InChI Key: FIKADTFMZHZVJT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core. Its structure includes:

The benzylpiperidine subunit is notable for its presence in bioactive molecules targeting neurological and enzymatic pathways. The compound’s molecular weight is estimated to exceed 500 g/mol, which may influence solubility and bioavailability.

Properties

CAS No.

1190009-63-2

Molecular Formula

C27H26N4O4

Molecular Weight

470.529

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2

InChI Key

FIKADTFMZHZVJT-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its diverse pharmacological properties.
  • A pyrazolo[1,5-a]pyrazin core that contributes to its biological activity.
  • A piperidine derivative that enhances its interaction with biological targets.

Research indicates that compounds similar to this one often exhibit activity through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown potent inhibition against Src family kinases (SFKs), which are crucial in cancer cell signaling pathways. For instance, a related compound demonstrated high selectivity for c-Src and Abl kinases, leading to significant anti-tumor effects in vivo .
  • Antimicrobial Activity : Some derivatives of benzodioxole exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar capabilities.
  • Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter systems, possibly modulating dopamine or serotonin pathways.

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Activity TypeObservationsReference
Kinase Inhibition High selectivity for SFKs; effective in cancer models
Antimicrobial Efficacy Potential activity against bacterial and fungal pathogens
Neuropharmacology Possible modulation of dopamine and serotonin receptors

Case Studies

Several studies have explored the biological effects of compounds structurally related to the target compound:

  • Cancer Research : A study demonstrated that a benzodioxole derivative effectively inhibited tumor growth in xenograft models by targeting SFKs . This indicates potential therapeutic applications in oncology.
  • Antimicrobial Studies : Research on piperidine derivatives has shown significant antimicrobial activity against strains such as Mycobacterium tuberculosis and Plasmodium falciparum, suggesting that similar compounds could be explored for treating infectious diseases .
  • Neuropharmacological Studies : Investigations into piperidine-based compounds have revealed their ability to inhibit monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine .

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1255777-72-0)

  • Key Differences : Lacks the 5-substituted 2-oxoethyl-benzylpiperidine group.
  • Implications : Simpler structure (MW: 255.23 g/mol) likely results in lower lipophilicity (logP) and reduced target engagement compared to the target compound .

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

  • Key Differences : Features a 3,4-dimethoxyphenethyl group at position 5.
  • Implications : The phenethyl group may enhance π-π stacking interactions, while methoxy substituents improve solubility. However, the absence of a piperidine ring limits its ability to interact with basic residues in enzymes or receptors .

Substituent-Driven Comparisons

5-[2-(Azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (G419-0645)

  • Key Differences : Replaces benzylpiperidine with azepane (a 7-membered ring).

2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (G825-0048)

  • Key Differences : Substitutes the 2-oxoethyl-benzylpiperidine with a chlorobenzyl group.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) logP* Key Substituents Potential Biological Targets
Target Compound ~500 ~3.8 Benzodioxol, Benzylpiperidine-oxoethyl Neurological receptors, Kinases
2-(1,3-Benzodioxol-5-yl)pyrazolo[...]-one 255.23 ~1.5 Benzodioxol Antimicrobial, Antifungal
G419-0645 384.86 ~2.9 Azepane-oxoethyl, Chlorophenyl PDE inhibitors, Anticancer
G825-0048 407.9 ~3.2 Butoxyphenyl, Chlorobenzyl Antiparasitic, Antimicrobial

*logP estimated using fragment-based methods.

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